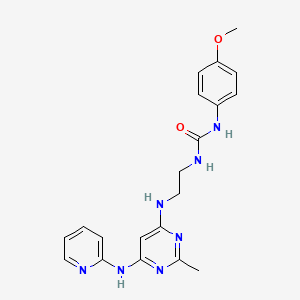![molecular formula C24H16N4O6 B2802565 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 895787-22-1](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound known for its intriguing structure and versatile applications. It features a benzofuro[3,2-d]pyrimidine core, a structure that has attracted attention due to its potential biological activity and synthetic versatility.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the construction of more complex molecules, including those with potential pharmacological activity.
Biology and Medicine: Its structural similarity to known bioactive molecules makes it a candidate for drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In industrial applications, derivatives of this compound might be used in the development of advanced materials or as intermediates in the synthesis of agrochemicals or dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: The synthesis often begins with the formation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through the cyclization of suitable precursors under controlled temperature and solvent conditions.
Step 2: Subsequent steps involve functional group transformations to introduce the phenyl and nitrophenyl substituents. This might include nitration reactions, which require acidic conditions and careful temperature control to achieve high selectivity and yield.
Step 3: Final acetamide formation is typically conducted through amide bond coupling using activating reagents like carbodiimides or through direct acylation in the presence of a suitable base.
Industrial Production Methods: In an industrial setting, these steps would be scaled up, with optimizations to enhance yield, purity, and overall cost-efficiency. Catalytic processes and continuous flow techniques could be utilized to improve reaction efficiency and minimize waste.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups. Common reagents include potassium permanganate or chromium-based oxidants under controlled acidic or basic conditions.
Reduction: Reduction of the nitrophenyl group to an aminophenyl group is possible using reagents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Substitution reactions on the aromatic rings can be facilitated through halogenation followed by nucleophilic substitution. Friedel-Crafts acylation or alkylation could also be employed to introduce additional substituents.
Major Products: The products of these reactions depend on the specific reagents and conditions used but can include variously substituted aromatic compounds and reduced or oxidized derivatives.
Mécanisme D'action
The biological activity of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is primarily due to its interaction with molecular targets such as enzymes or receptors. The specific binding interactions and subsequent molecular pathways activated or inhibited by this compound are subjects of ongoing research. The presence of multiple reactive sites allows it to engage in diverse biochemical mechanisms, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other benzofuro[3,2-d]pyrimidine derivatives, compounds with similar heterocyclic cores but different substituents, and analogs with varied functional groups.
Uniqueness: What sets this compound apart is its unique combination of the benzofuro[3,2-d]pyrimidine core with both phenyl and nitrophenyl substituents, which confer distinct electronic and steric properties, making it a versatile scaffold for further modifications and applications.
That’s a glimpse into the world of this intriguing compound. Quite a versatile character, right? Where should we go from here?
Propriétés
Numéro CAS |
895787-22-1 |
|---|---|
Formule moléculaire |
C24H16N4O6 |
Poids moléculaire |
456.414 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29) |
Clé InChI |
CYLYTBDKYVIJPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


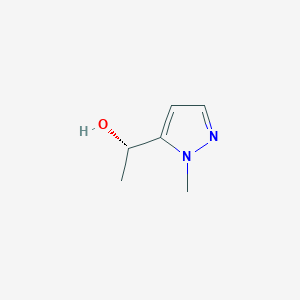
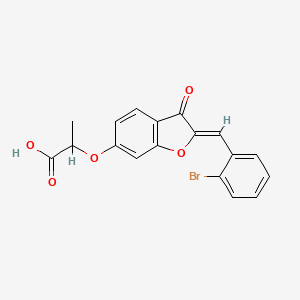
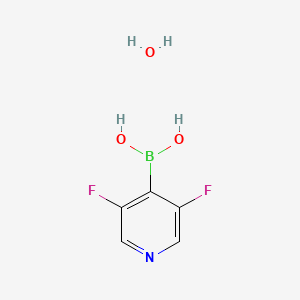
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)
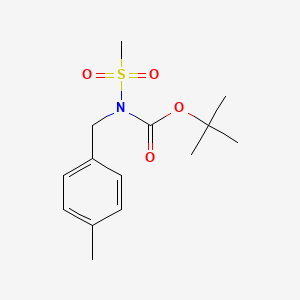
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid](/img/structure/B2802492.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2802493.png)
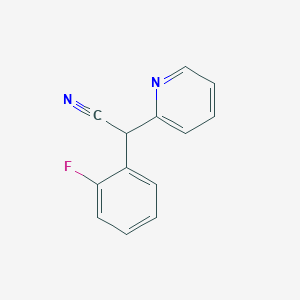
![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2802495.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2802498.png)
![(2E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2802499.png)
![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)
